molecular formula C11H10BrNO3 B1414648 Ethyl 3-bromo-4-cyano-2-methoxybenzoate CAS No. 1805187-37-4

Ethyl 3-bromo-4-cyano-2-methoxybenzoate

Cat. No.: B1414648
CAS No.: 1805187-37-4
M. Wt: 284.11 g/mol
InChI Key: YLGDKSGLTCPGDF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-2-methoxybenzoate is a synthetic organic compound that belongs to the family of benzoates. This compound is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-cyano-2-methoxybenzoate typically involves the esterification of 3-bromo-4-cyano-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted benzoates with different functional groups.

    Reduction: 3-amino-4-cyano-2-methoxybenzoate.

    Hydrolysis: 3-bromo-4-cyano-2-methoxybenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-cyano-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Ethyl 3-bromo-4-cyano-2-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 4-bromo-3-cyano-2-methoxybenzoate: Similar structure but different position of the bromine and cyano groups.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-bromo-4-methoxybenzoate: Lacks the cyano group, affecting its reactivity and applications

Properties

IUPAC Name

ethyl 3-bromo-4-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-4-7(6-13)9(12)10(8)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGDKSGLTCPGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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